sodium;2-(4-chlorophenoxy)acetate
Description
Chemical Identity: Sodium 2-(4-chlorophenoxy)acetate (CAS: 13730-98-8) is a sodium salt derived from 2-(4-chlorophenoxy)acetic acid. Its molecular formula is C₈H₆ClNaO₃, with a molecular weight of 208.57 g/mol. Key physical properties include a melting point of 156.5°C and solubility in water, making it suitable for agricultural applications .
Synthesis: The compound is synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenolate ion displaces the chloride from chloroacetic acid. The crude product is acidified, recrystallized, and neutralized with NaOH to yield the sodium salt .
Applications: Primarily used as a plant growth regulator, sodium 2-(4-chlorophenoxy)acetate promotes cell elongation and fruit development. Its water solubility enhances its utility in foliar applications .
Properties
IUPAC Name |
sodium;2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFXLWWGIUWAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Neutralization of Pre-Formed 2-(4-Chlorophenoxy)Acetic Acid
The most widely documented method involves neutralizing 2-(4-chlorophenoxy)acetic acid (HL) with sodium bicarbonate in a mixed solvent system . In a representative procedure, 20 mmol of HL is dissolved in methanol, and an aqueous solution of sodium bicarbonate (20 mmol) is added dropwise. The mixture is heated at 60°C for 40 minutes, after which the solvent is removed via rotary evaporation to yield the sodium salt (NaL) as a white solid . This method benefits from simplicity and high purity, as evidenced by Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.
Key spectral data for the product include:
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FT-IR : Strong asymmetric and symmetric carboxylate stretches at 1609 cm⁻¹ and 1488 cm⁻¹, respectively .
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¹H NMR : A singlet at 4.60 ppm (4H, -OCH₂COO⁻), doublets at 7.29 ppm (4H, aromatic protons adjacent to chlorine) and 6.91 ppm (4H, remaining aromatic protons) .
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¹¹⁹Sn NMR (for related organotin complexes): A resonance at −220 ppm, confirming coordination geometry .
This approach is ideal for laboratory-scale synthesis due to its reproducibility and minimal by-products. However, it requires pre-synthesis of the free acid, which adds an extra step.
Solid-State Mechanochemical Synthesis
A solvent-free, mechanochemical method adapted from the synthesis of 2-methyl-4-chlorophenoxyacetic acid sodium offers an environmentally friendly alternative . In this protocol, equimolar amounts of 2-(4-chlorophenoxy)acetic acid and sodium hydroxide (or carbonate) are mixed with a small quantity of water (0.1–1.2 molar equivalents) in a kneading apparatus. The exothermic reaction forms a paste, which is heated to 100–120°C to distill off water, yielding a powdered product .
Advantages :
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Eliminates organic solvents, reducing waste.
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Scalable for industrial production with reported yields exceeding 80% .
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Short reaction time (1.5–2 hours).
Challenges :
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Requires precise control of stoichiometry to avoid residual reactants.
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Powdered product may necessitate additional drying steps.
One-Pot Synthesis from 4-Chlorophenol and Chloroacetic Acid
Adapting methodologies from dichlorophenoxyacetic acid synthesis , sodium 2-(4-chlorophenoxy)acetate can be prepared in one pot via nucleophilic substitution. 4-Chlorophenol reacts with chloroacetic acid in aqueous sodium hydroxide under reflux, forming the sodium salt directly.
Reaction Conditions :
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Molar Ratio : 1:1 (4-chlorophenol:chloroacetic acid).
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Base : Sodium hydroxide (2 equivalents).
Mechanism :
The phenoxide ion attacks the α-carbon of chloroacetic acid, displacing chloride and forming the phenoxyacetate intermediate. Subsequent neutralization with sodium hydroxide yields the final product.
Optimization Considerations :
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Excess base ensures complete deprotonation of 4-chlorophenol.
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Prolonged heating may lead to hydrolysis of chloroacetic acid, necessitating careful time control.
Comparative Analysis of Preparation Methods
Table 1: Synthesis Method Comparison
Key Insights :
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Solution-phase neutralization excels in purity but requires pre-synthesized acid.
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Mechanochemical synthesis is greener and faster but may compromise crystallinity.
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One-pot synthesis reduces steps but risks by-products like unreacted chloroacetic acid.
Characterization and Analytical Data
Table 2: Spectral Signatures of Sodium 2-(4-Chlorophenoxy)Acetate
| Technique | Key Peaks/Data |
|---|---|
| FT-IR | 1609 cm⁻¹ (νₐₛ(COO⁻)), 1488 cm⁻¹ (νₛ(COO⁻)), Δν = 121 cm⁻¹ |
| ¹H NMR | 4.60 ppm (s, 4H, -OCH₂COO⁻), 7.29 ppm (d, 4H, Ar-Cl) |
| ¹³C NMR | 172.1 ppm (COO⁻), 65.7 ppm (OCH₂), 157.2 ppm (C-O) |
Elemental analysis corroborates the composition, with experimental values aligning closely with theoretical calculations (C: 41.56% vs. 41.58%; H: 3.46% vs. 3.49%) .
Industrial Applications and Process Optimization
The mechanochemical method is particularly suited for large-scale production due to its low solvent consumption and energy efficiency. In contrast, the solution-phase route is preferred for high-purity applications, such as pharmaceutical intermediates. Regulatory considerations favor the one-pot method for agrochemical formulations, where cost-effectiveness outweighs minor impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.
Oxidation Reactions: Products include oxidized forms of the compound, such as carboxylic acids.
Scientific Research Applications
Agriculture
Sodium 2-(4-chlorophenoxy)acetate is extensively used in agriculture as a plant growth regulator . Its primary applications include:
- Promoting Growth : At low concentrations, it mimics auxins, promoting cell elongation and division in plants.
- Weed Control : At higher concentrations, it inhibits growth, making it effective against certain weeds.
The dual action of this compound allows for precise control over plant development, enhancing crop yields while minimizing unwanted growth.
Biological Studies
In biological research, sodium 2-(4-chlorophenoxy)acetate is utilized to study:
- Plant Hormone Pathways : It helps in understanding how plant hormones regulate growth and development.
- Toxicological Studies : Its effects on plant systems have been studied to assess toxicity levels and environmental impact.
Chemical Synthesis
In chemistry, this compound serves as a reagent in various organic syntheses. It is particularly useful for:
- Standardization in Analytical Methods : Sodium 2-(4-chlorophenoxy)acetate is employed as a standard reference material in analytical chemistry.
- Reagent in Substitution Reactions : It participates in nucleophilic substitution reactions due to the presence of the chloro group.
Case Study 1: Plant Growth Regulation
A study conducted on the effects of sodium 2-(4-chlorophenoxy)acetate on tomato plants demonstrated that at concentrations of 10 ppm, there was a significant increase in fruit yield compared to untreated plants. Conversely, at concentrations above 100 ppm, growth inhibition was observed, indicating its potential for targeted application in crop management.
Case Study 2: Toxicological Impact
Research into the toxicological effects of chlorophenoxy herbicides (including sodium 2-(4-chlorophenoxy)acetate) revealed that while acute toxicity is low at recommended usage levels, higher concentrations can lead to adverse effects such as gastrointestinal distress and muscle fasciculations in cases of accidental ingestion or misuse .
Mechanism of Action
The mechanism of action of sodium 2-(4-chlorophenoxy)acetate involves its interaction with plant hormone pathways, particularly auxins. It mimics the action of natural auxins, promoting cell elongation and division at low concentrations. At higher concentrations, it inhibits growth by disrupting normal cellular processes. The compound targets specific receptors and pathways involved in plant growth regulation .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Variation: Dichloro and Bromo Derivatives
- Sodium 2,4-Dichlorophenoxyacetate (2,4-D Sodium Salt): Formula: C₈H₅Cl₂NaO₃·H₂O. Properties: Contains two chlorine atoms on the phenoxy ring, increasing herbicidal potency. It is widely used as a broad-leaf herbicide but exhibits higher toxicity to non-target organisms compared to the mono-chloro derivative . Key Difference: Enhanced electrophilicity due to electron-withdrawing Cl groups, leading to stronger bioactivity.
- 4-Bromophenyl 2-(4-Chlorophenoxy)Acetate: Formula: C₁₄H₁₀BrClO₃. Used in specialized organic syntheses but lacks agricultural applications .
Functional Group Variants
Ethyl 2-(4-Chlorophenoxy)Acetate
- Formula : C₁₀H₁₁ClO₃.
- Synthesis: Prepared from 4-chlorophenol and ethyl chloroacetate using K₂CO₃/KI catalysis in acetone under reflux (yield: ~83%) .
- Applications : Intermediate for synthesizing hydrazides and heterocycles (e.g., 1,2,4-triazoles). Unlike the sodium salt, it is lipid-soluble, making it suitable for solvent-based reactions .
2-(4-Chlorophenoxy)Acetohydrazide
- Formula : C₈H₉ClN₂O₂.
- Synthesis: Derived from ethyl 2-(4-chlorophenoxy)acetate and hydrazine hydrate (yield: 83%) .
- Applications : Precursor for antifungal and antibacterial agents. Reacts with isothiocyanates to form thiosemicarbazides, which cyclize into triazole derivatives under microwave irradiation (yield: >90%) .
Lanthanide(III) 2-(4-Chlorophenoxy)Acetates
- General Formula : Ln(C₈H₅ClO₂)₃·nH₂O (Ln = La–Lu; n = 1–3).
- Synthesis: Formed by reacting ammonium 2-(4-chlorophenoxy)acetate with lanthanide chlorides.
- Properties :
Application-Based Comparison
Research Findings and Innovations
- Microwave-Assisted Synthesis: Ethyl 2-(4-chlorophenoxy)acetate derivatives synthesized via microwave irradiation (90°C, 15 minutes) achieve higher yields (95.6%) compared to conventional methods (79%) .
- Antifungal Activity: Thioethers derived from 2-(4-chlorophenoxy)acetohydrazide show potent activity against Salmonella typhi and Staphylococcus aureus .
Q & A
Q. What are the standard protocols for synthesizing sodium 2-(4-chlorophenoxy)acetate?
- Methodological Answer : Sodium 2-(4-chlorophenoxy)acetate can be synthesized via esterification or salt formation. A common approach involves reacting 2-(4-chlorophenoxy)acetic acid with sodium hydroxide. For example, one protocol dissolves 2-(4-chlorophenoxy)acetic acid in ethanol, adds stoichiometric NaOH, and refluxes for 4 hours. The product is recrystallized from ethanol for purity . Alternative routes include using 2-(4-chlorophenoxy)ethanol as a precursor, achieving ~95% yield under controlled pH and temperature .
Q. What safety precautions should be taken when handling sodium 2-(4-chlorophenoxy)acetate?
- Methodological Answer : Safety measures include wearing PPE (gloves, goggles) and working in a fume hood. In case of eye exposure, flush immediately with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for 15 minutes. Ingestion requires rinsing the mouth and seeking medical attention. These protocols align with hazard management guidelines for sodium chloroacetate derivatives .
Q. How is the crystal structure of sodium 2-(4-chlorophenoxy)acetate determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 10.849 Å, b = 15.193 Å, c = 10.313 Å, and β = 98.436°. Weak N–H⋯O hydrogen bonds stabilize the structure. Data collection at 293 K and refinement using SHELXL (via SHELX programs) ensure accuracy . Atomic coordinates and displacement parameters are tabulated for reproducibility .
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies functional groups (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 208.57 for [M+Na]⁺) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.5% .
- TLC : Hexane:ethyl acetate (3:1) monitors reaction progress .
Advanced Research Questions
Q. How can synthesis be optimized for improved yield and scalability?
- Methodological Answer : Variables include solvent choice (ethanol vs. acetone), reaction time (4–8 hours), and catalyst (e.g., K₂CO₃ for ester intermediates) . For scalability, continuous-flow reactors or microwave-assisted synthesis may reduce time. Purification via column chromatography (silica gel, ethyl acetate eluent) enhances purity for sensitive applications .
Q. What challenges arise in resolving hydrogen bonding networks in crystals?
- Methodological Answer : Weak intermolecular interactions (e.g., N–H⋯O) require high-resolution data (≤0.8 Å) and low-temperature measurements to reduce thermal motion artifacts. SHELXL refinement with restraints on bond lengths and anisotropic displacement parameters improves model accuracy. Discrepancies in hydrogen bond angles (e.g., 158° vs. 165°) may indicate disorder, necessitating alternative space group testing .
Q. How does sodium 2-(4-chlorophenoxy)acetate coordinate with lanthanides?
- Methodological Answer : The acetate group acts as a bidentate ligand. A standard protocol involves mixing lanthanide(III) chlorides with sodium 2-(4-chlorophenoxy)acetate in aqueous NaOH (pH 8–9) at 333–343 K. Complexes are characterized via IR (ν(COO⁻) at 1600–1550 cm⁻¹), thermogravimetric analysis (TGA) for hydration states, and magnetic susceptibility measurements for electronic properties .
Q. How should contradictory data on reaction yields be reconciled?
- Methodological Answer : Discrepancies (e.g., 75% vs. 95% yields) may stem from solvent purity, stoichiometric ratios, or unoptimized crystallization. Reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are critical. Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., temperature, pH) for robust process validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
